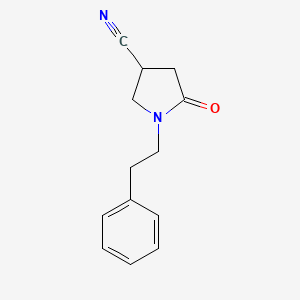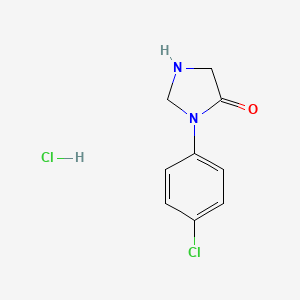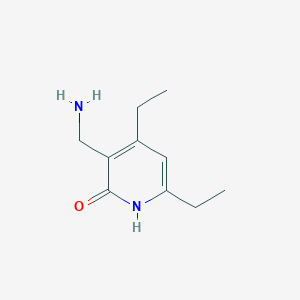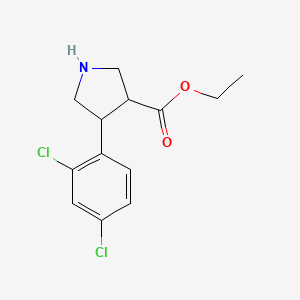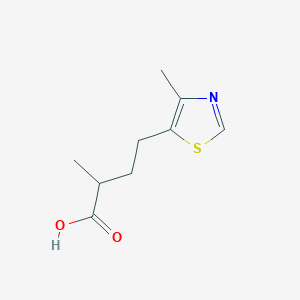
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid typically involves the reaction of 4-methylthiazole with butanoic acid derivatives under specific conditions. One common method involves the use of thiazole derivatives and butanoic acid in the presence of catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted thiazole compounds. These products have different properties and applications in scientific research.
科学的研究の応用
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various chemicals, biocides, fungicides, and dyes.
作用機序
The mechanism of action of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring allows the compound to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
2-methyl-4-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6(9(11)12)3-4-8-7(2)10-5-13-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
CDFXEYURWRGZTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CCC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


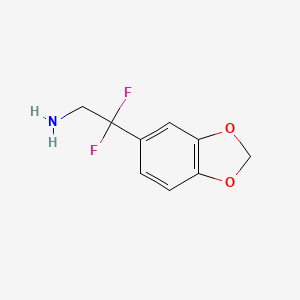
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
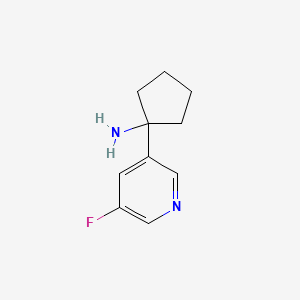
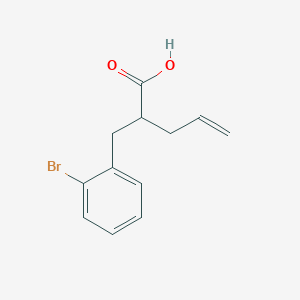
![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)
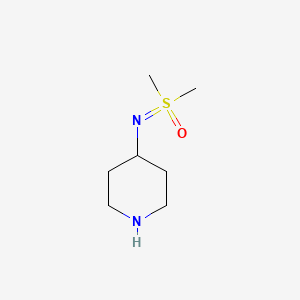
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
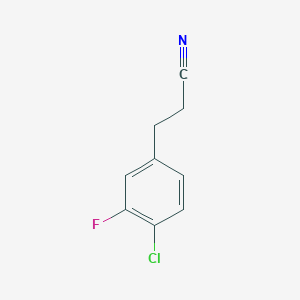
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
